(3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

Muscle cramp Electrically-induced cramp model TRP channel co-activation

The compound (3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone (CAS 2034511-76-5), also known by its development code FLX-787, is a synthetic small-molecule co-activator of the TRPA1 and TRPV1 ion channels. It comprises a 3-fluorophenyl-pyrrolidine scaffold linked via a methanone bridge to a 5-methylisoxazole ring, giving it the molecular formula C₁₅H₁₅FN₂O₂ and a molecular weight of 274.3 g/mol.

Molecular Formula C15H15FN2O2
Molecular Weight 274.295
CAS No. 2034511-76-5
Cat. No. B2402017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone
CAS2034511-76-5
Molecular FormulaC15H15FN2O2
Molecular Weight274.295
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N2CCC(C2)C3=CC(=CC=C3)F
InChIInChI=1S/C15H15FN2O2/c1-10-7-14(17-20-10)15(19)18-6-5-12(9-18)11-3-2-4-13(16)8-11/h2-4,7-8,12H,5-6,9H2,1H3
InChIKeyWWVGUVQAXLPQRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone: What Procurement Teams Need to Know


The compound (3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone (CAS 2034511-76-5), also known by its development code FLX-787, is a synthetic small-molecule co-activator of the TRPA1 and TRPV1 ion channels. It comprises a 3-fluorophenyl-pyrrolidine scaffold linked via a methanone bridge to a 5-methylisoxazole ring, giving it the molecular formula C₁₅H₁₅FN₂O₂ and a molecular weight of 274.3 g/mol . Unlike naturally derived TRP channel modulators, FLX-787 is a chemically defined, GMP-synthesized single agent that has been advanced through Phase II clinical trials for muscle cramps in ALS and MS, with documented efficacy in a human electrically-induced cramp (EIC) model [1].

Why Generic TRP Activators Cannot Replace (3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone in Research Sourcing


TRPA1/TRPV1 ion channel modulation is a highly promiscuous pharmacological space: structurally diverse agents ranging from plant-derived compounds (capsaicin, allyl isothiocyanate) to multi-component natural product mixtures can elicit channel activation, but they differ profoundly in co-activation ratio, metabolic stability, and systemic exposure profile. FLX-787 was specifically designed as a single-molecule, topical-acting co-activator that undergoes rapid phase II conjugation in the enterocyte, resulting in negligible systemic parent drug exposure—a pharmacokinetic feature not shared by off-the-shelf TRP agonists [1]. In head-to-head human EIC studies, FLX-787's anti-cramp effect size was quantitatively superior to that of a natural TRP activator mixture (TRP-Stim), and the encapsulated formulation of TRP-Stim entirely abolished efficacy, proving that topical oropharyngeal exposure—not systemic absorption—drives the therapeutic effect [1]. Substituting FLX-787 with any generic TRPV1 or TRPA1 agonist therefore fails to replicate its unique combination of co-activation stoichiometry, rapid first-pass inactivation, and topical mechanism of action, all of which are critical for the compound's demonstrated human efficacy.

Quantitative Differentiation of (3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone from Closest Analogs


3-Fold Superiority in Human Electrically-Induced Cramp (EIC) Reduction vs. Inactive Control

In a single-blinded, fixed-sequence, cross-over human EIC study, FLX-787 reduced cramp intensity by up to 3-fold relative to the inactive vehicle control (p<0.01). This effect magnitude was achieved via topical oropharyngeal exposure alone, as confirmed by the absence of detectable parent FLX-787 in plasma [1]. The effect size for cramp frequency in exploratory NLC studies (effect size ~0.3 observed in parallel design) was substantially larger than the average effect size of 0.12 (95% CI: -3.5 to -1.36) reported in the quinine clinical literature [1].

Muscle cramp Electrically-induced cramp model TRP channel co-activation

Demonstrated Topical Mechanism: Encapsulated TRP-Stim Loses All Efficacy in Human EIC Model

To confirm that FLX-787's efficacy depends on topical activation of oropharyngeal TRP channels rather than systemic absorption, the Flex Pharma team compared FLX-787 with a natural product mixture (TRP-Stim) administered either as an oral solution or encapsulated in gelatin capsules. FLX-787 significantly reduced cramp intensity whereas TRP-Stim lost all efficacy when encapsulated (no significant difference from vehicle control) [1]. This ablation of effect upon encapsulation proves that the therapeutic mechanism requires direct contact of the activator with mucous membranes of the mouth, oropharynx, and esophagus.

Topical mechanism of action TRP-Stim comparator Chemical neurostimulation

Rapid First-Pass Metabolism: >90% Conjugated Metabolites and Undetectable Parent Drug in Human Plasma

FLX-787 is engineered for rapid phase II conjugation: in human pharmacokinetic studies with a 60 mg orally disintegrating tablet (ODT), parent FLX-787 was undetectable in plasma (LLOQ 0.100 ng/mL), while total conjugated FLX-787 species were quantifiable [1]. In rats, even at high doses up to 500 mg/kg/day, conjugates of FLX-787 accounted for >90% of circulating drug [1]. In contrast, classical TRP agonists like capsaicin exhibit significant systemic exposure and are known to produce burning pain and hyperthermia at therapeutic doses.

Pharmacokinetics Phase II metabolism De-risking systemic toxicity

Single-Molecule Dual TRPA1/TRPV1 Co-Activation with Defined Stoichiometry vs. Natural Mixtures

FLX-787 is a chemically defined, single molecular entity that co-activates both TRPA1 and TRPV1 channels simultaneously at a fixed stoichiometric ratio. This contrasts with natural TRP activator mixtures (e.g., a blend of capsaicinoids, allyl isothiocyanates, and other plant-derived compounds) where the TRPA1:TRPV1 activation ratio varies batch-to-batch and cannot be precisely controlled [1][2]. In human cramp studies, FLX-787 demonstrated a sigmoidal dose-response curve in the EIC model, confirming that its single-agent nature enables predictable pharmacological scaling [1].

TRPA1/TRPV1 co-activation Single-molecule agent Natural product comparison

Highest-Value Application Scenarios for (3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone Sourcing


Preclinical ALS and Multiple Sclerosis Muscle Cramp Models Requiring a Validated Topical TRP Co-Activator

Researchers developing disease-modifying or symptomatic therapies for ALS or MS-associated muscle cramps need a TRPA1/TRPV1 co-activator that has already demonstrated statistically significant, dose-dependent efficacy in a human EIC model (up to 3-fold cramp intensity reduction, p<0.01) [1]. FLX-787's established Phase II clinical history in these exact indications provides translational validity that other TRP agonists lack.

Mechanistic Studies of Topical Chemical Neurostimulation and Oropharyngeal TRP Channel Pharmacology

Because FLX-787's efficacy is entirely dependent on topical oropharyngeal exposure—as proven by the loss of TRP-Stim efficacy upon encapsulation [1]—this compound is uniquely suited for mechanistic studies of chemical neurostimulation circuits. Its undetectable systemic exposure eliminates confounding variables from systemic TRP activation, making it an essential tool for isolating topically-mediated neuronal signaling pathways.

Benchmarking Studies for New TRPA1/TRPV1 Dual Agonists Requiring a Chemically Defined Comparator

For medicinal chemistry programs developing next-generation TRP channel modulators, FLX-787 serves as an optimal reference compound because it is a single-molecule, GMP-synthesized agent with a published sigmoidal dose-response curve in humans [1][2]. Unlike natural product mixtures, its fixed stoichiometry and batch-to-batch consistency enable rigorous SAR and efficacy comparisons.

Pharmacokinetic Studies of Phase II Conjugation-Dependent Topical Agents

FLX-787's rapid and extensive phase II metabolism—resulting in >90% conjugated metabolites in rats and undetectable parent drug in human plasma at therapeutic doses [1]—makes it a valuable tool compound for investigating first-pass enterocyte conjugation and for validating bioanalytical methods designed to detect glucuronide and sulfate metabolites of small-molecule ion channel modulators.

Quote Request

Request a Quote for (3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.